molecular formula C13H16BrF2N B8165288 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine

4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine

Cat. No.: B8165288
M. Wt: 304.17 g/mol
InChI Key: RBDVLHIJAVXZLL-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine is an organic compound that belongs to the class of piperidines It features a bromophenyl group attached to the fourth position of the piperidine ring and a difluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2,2-difluoroethylamine.

    Formation of Intermediate: The 4-bromobenzaldehyde undergoes a condensation reaction with 2,2-difluoroethylamine to form an imine intermediate.

    Cyclization: The imine intermediate is then subjected to cyclization under acidic conditions to form the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature and pressure, to maximize yield and purity.

    Automated Purification Systems: Using automated purification systems to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The piperidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the difluoroethyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide in acetone or other nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenyl derivatives can be formed.

    Oxidation Products: N-oxides of the piperidine ring.

    Reduction Products: Dehalogenated or modified difluoroethyl derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biological studies to investigate receptor-ligand interactions.

    Chemical Synthesis: It is utilized as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine involves its interaction with specific molecular targets:

    Receptor Binding: The compound can bind to certain receptors in the central nervous system, modulating their activity.

    Pathway Modulation: It may influence various signaling pathways, leading to changes in cellular responses.

    Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes, affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Fluorophenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.

    4-(4-Methylphenyl)-1-(2,2-difluoroethyl)piperidine: Similar structure but with a methyl group instead of bromine.

Uniqueness

    Bromine Atom: The presence of the bromine atom in 4-(4-Bromophenyl)-1-(2,2-difluoroethyl)piperidine imparts unique reactivity and properties compared to its analogs.

    Difluoroethyl Group: The difluoroethyl group enhances the compound’s stability and lipophilicity, making it distinct from other piperidine derivatives.

Properties

IUPAC Name

4-(4-bromophenyl)-1-(2,2-difluoroethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrF2N/c14-12-3-1-10(2-4-12)11-5-7-17(8-6-11)9-13(15)16/h1-4,11,13H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDVLHIJAVXZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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